1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 3,4-dimethoxyphenyl group and a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may serve as a lead compound for the design of drugs targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Industrial Applications: The compound may find applications in various industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidin-2-one core with a 3,4-dimethoxyphenyl group, typically through a nucleophilic aromatic substitution reaction.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a nitrile compound.
Final Coupling Step: The final step involves coupling the 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group with the substituted pyrrolidin-2-one core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific biological target. The compound may interact with specific enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: This compound has a similar structure but with a chlorine substituent instead of a methyl group.
1-(3,4-Dimethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: This compound has a fluorine substituent instead of a methyl group.
1-(3,4-Dimethoxyphenyl)-4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: This compound has a bromine substituent instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-6-4-5-7-16(13)20-22-21(28-23-20)14-10-19(25)24(12-14)15-8-9-17(26-2)18(11-15)27-3/h4-9,11,14H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTYAVKAYHIJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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